molecular formula C20H23N3 B1652717 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole CAS No. 159557-23-0

2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole

Cat. No.: B1652717
CAS No.: 159557-23-0
M. Wt: 305.4 g/mol
InChI Key: WHMKZOBPYPISHR-UHFFFAOYSA-N
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Description

2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole is a chemical compound that belongs to the class of benzimidazole derivatives Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole typically involves the reaction of benzimidazole with 4-benzylpiperidine under specific conditions. One common method involves the use of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction is usually carried out at elevated temperatures to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated systems for monitoring and controlling the reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For instance, oxidation of the compound may yield benzimidazole derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced benzimidazole derivatives .

Scientific Research Applications

2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research has explored its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes

Mechanism of Action

The mechanism of action of 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways or activate receptors that trigger beneficial cellular responses .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole include:

Uniqueness

What sets this compound apart from these similar compounds is its unique structural features, which confer specific biological activities and chemical reactivity. This uniqueness makes it a valuable compound for various scientific research applications and potential therapeutic uses .

Properties

CAS No.

159557-23-0

Molecular Formula

C20H23N3

Molecular Weight

305.4 g/mol

IUPAC Name

2-[(4-benzylpiperidin-1-yl)methyl]-1H-benzimidazole

InChI

InChI=1S/C20H23N3/c1-2-6-16(7-3-1)14-17-10-12-23(13-11-17)15-20-21-18-8-4-5-9-19(18)22-20/h1-9,17H,10-15H2,(H,21,22)

InChI Key

WHMKZOBPYPISHR-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)CC3=NC4=CC=CC=C4N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of 0.5 g of 4-benzyl-piperidine, 0.5 g of 1-(2-trimethylsilylethoxymethyl)-1H-benzoimidazole-2-carbaldehyde, 5 mL of 1,2-dichloroethane and 0.5 g of sodium triacetoxyborohydride was stirred at room temperature for 48 h. The reaction mixture was diluted with 50 mL chloroform and 10 mL saturated aqueous Na2CO3 and the layers separated. The aqueous layer was extracted with 2×25 mL of chloroform and the combined organic layers dried over magnesium sulfate and concentrated under reduced pressure. The crude SEM ether was heated to reflux in 50 mL of ethanol containing 5 mL of 3N HCl for 2 h, cooled, concentrated and partitioned between 10 mL of saturated aqueous sodium carbonate and 3×25 mL of chloroform. The chloroform extracts were dried over magnesium sulfate and concentrated. Purification by chromatography eluting with 90:10 CHCl3: MeOH gave 0.8 g of 2-[4-benzyl-piperidin-1-ylmethyl]-1H-benzimidazole: MS (m+1)=: 1H NMR (400MHz, CDCl3).
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Two

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